molecular formula C9H12ClN3O B7763649 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride

Cat. No.: B7763649
M. Wt: 213.66 g/mol
InChI Key: ZKPIOVMOCOYLKU-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride is a chemical compound with the molecular formula C9H11N3O·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride typically involves the cyclization of o-phenylenediamine with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3-dimethylpyrazole
  • 5-Amino-2-hydroxybenzimidazole
  • 5-Amino-1,3-dimethyl-4-phthalidylpyrazole

Uniqueness

Compared to similar compounds, 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride is unique due to its specific structural features and the presence of both amino and dimethyl groups. These characteristics contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-amino-1,3-dimethylbenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPIOVMOCOYLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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